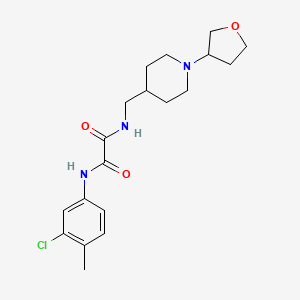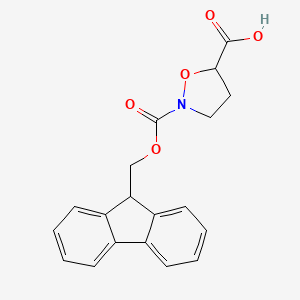
5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide, also known as DPP-4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is widely used in the study of diabetes and metabolic disorders due to its ability to inhibit the activity of dipeptidyl peptidase-4 (DPP-4) enzyme.
作用机制
5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor works by inhibiting the activity of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide enzyme, 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor increases the levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces glucagon secretion, leading to improved glucose homeostasis.
Biochemical and Physiological Effects
5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor has several biochemical and physiological effects. It improves glucose homeostasis by increasing insulin secretion and reducing glucagon secretion. It also reduces inflammation and oxidative stress, which are major contributors to the development of diabetes and metabolic disorders. Additionally, 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor improves endothelial function, which is important for cardiovascular health.
实验室实验的优点和局限性
5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor has several advantages for lab experiments. It is a highly specific inhibitor of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide enzyme, which makes it ideal for studying the role of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide in diabetes and metabolic disorders. It is also well-tolerated and has a low toxicity profile, which makes it safe for use in animal studies. However, 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal studies. It is also metabolized by the liver, which can lead to variability in its pharmacokinetics.
未来方向
There are several future directions for the use of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor in scientific research. One direction is the development of more potent and selective 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitors. Another direction is the investigation of the long-term effects of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibition on glucose homeostasis and cardiovascular health. Additionally, 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor can be used in combination with other drugs to improve its efficacy and reduce its limitations.
Conclusion
In conclusion, 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor is a chemical compound that has gained significant attention in the field of scientific research. It is widely used in the study of diabetes and metabolic disorders due to its ability to inhibit the activity of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide enzyme. 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor has several advantages for lab experiments, including its specificity and low toxicity profile. However, it also has some limitations, including its short half-life and variability in pharmacokinetics. There are several future directions for the use of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor in scientific research, including the development of more potent and selective inhibitors and the investigation of its long-term effects on glucose homeostasis and cardiovascular health.
合成方法
The synthesis of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor involves the reaction of 5,6-dichloronicotinic acid with 4-phenyl-1H-pyrazole-3-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the pure compound.
科学研究应用
5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibitor is widely used in scientific research to study the role of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide enzyme in diabetes and metabolic disorders. It is used to investigate the effect of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibition on glucose homeostasis, insulin secretion, and insulin sensitivity. It is also used to study the effect of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide inhibition on inflammation, oxidative stress, and endothelial dysfunction.
属性
IUPAC Name |
5,6-dichloro-N-(1-phenylpyrazol-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O/c16-13-6-10(7-18-14(13)17)15(22)20-11-8-19-21(9-11)12-4-2-1-3-5-12/h1-9H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHPZJSAHVQMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)NC(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,2-dimethylindol-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]-2-oxoacetamide](/img/structure/B2520960.png)
![4,7,8-Trimethyl-2-pentyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520963.png)

![3-(4-Carbamoylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2520967.png)

![1-(4-Chlorophenyl)sulfonyl-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol](/img/structure/B2520971.png)
![(2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2520972.png)
![1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2520973.png)

![2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2520976.png)

![5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2520978.png)
![3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2520979.png)
![4-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzamide](/img/structure/B2520982.png)